Phosphinic acid, bis(o-bromophenyl)-

Organophosphorus synthesis Isomer stability Yield optimization

Phosphinic acid, bis(o-bromophenyl)- (IUPAC: bis(2-bromophenyl)phosphinic acid; CAS 109817-43-8; molecular formula C₁₂H₉Br₂O₂P; molecular weight 375.98 g/mol) is a diarylphosphinic acid bearing two ortho-bromine substituents on the aromatic rings. It belongs to a family of positional isomers—the ortho (CAS 109817-43-8), meta (CAS 5435-75-6), and para (CAS 109817-44-9) bis(bromophenyl)phosphinic acids—each presenting distinct reactivity profiles that are critical for scientific selection.

Molecular Formula C12H9Br2O2P
Molecular Weight 375.98 g/mol
CAS No. 109817-43-8
Cat. No. B12791874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphinic acid, bis(o-bromophenyl)-
CAS109817-43-8
Molecular FormulaC12H9Br2O2P
Molecular Weight375.98 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)P(=O)(C2=CC=CC=C2Br)O)Br
InChIInChI=1S/C12H9Br2O2P/c13-9-5-1-3-7-11(9)17(15,16)12-8-4-2-6-10(12)14/h1-8H,(H,15,16)
InChIKeyMLQXYNWMVSKFPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phosphinic Acid, bis(o-bromophenyl)- (CAS 109817-43-8): Procurement-Relevant Identity and Comparator Context


Phosphinic acid, bis(o-bromophenyl)- (IUPAC: bis(2-bromophenyl)phosphinic acid; CAS 109817-43-8; molecular formula C₁₂H₉Br₂O₂P; molecular weight 375.98 g/mol) is a diarylphosphinic acid bearing two ortho-bromine substituents on the aromatic rings [1]. It belongs to a family of positional isomers—the ortho (CAS 109817-43-8), meta (CAS 5435-75-6), and para (CAS 109817-44-9) bis(bromophenyl)phosphinic acids—each presenting distinct reactivity profiles that are critical for scientific selection.

Phosphinic Acid, bis(o-bromophenyl)-: Why Positional Isomers Are Not Interchangeable in Synthesis and Application


Attempting to replace bis(o-bromophenyl)phosphinic acid with its meta- or para-bromo isomers, or with the mono-bromo analog (o-bromophenyl)(phenyl)phosphinic acid, introduces failure risk due to fundamentally different chemical stability and reactivity. The ortho-bromine placement alters both the acid's susceptibility to nucleophilic displacement and the steric environment around the phosphinic acid moiety, thereby impacting downstream yields in amination or coupling reactions, as established in comparative synthetic studies [1].

Phosphinic Acid, bis(o-bromophenyl)- (CAS 109817-43-8): Quantitative Differentiation Evidence for Procurement Decisions


Synthetic Yield and Stability: Ortho vs. Meta Isomer Under Alkaline Conditions

In a head-to-head comparative synthesis, the ortho-bromo isomer (target) exhibited markedly lower and more variable yields than the meta-bromo isomer when subjected to identical phosphinic acid formation conditions. Additionally, the ortho derivative demonstrated characteristic instability in alkaline media, attributed to copper-catalyzed hydroxyl displacement of bromine—a degradation pathway not observed for the meta isomer [1].

Organophosphorus synthesis Isomer stability Yield optimization

Ortho-Specific Reactivity in Amination: Selectivity Comparison with Meta Isomer

When reacted with methylamine, bis(m-bromophenyl)phosphinic acid (meta) produced both bis(m-methylaminophenyl)phosphinic acid and the unsymmetrical (m‑bromophenyl)(m‑methylaminophenyl)phosphinic acid, with product distribution tunable by reaction conditions. By contrast, the ortho isomer could not be successfully converted into the corresponding alkylamino‑substituted phosphinic acid as its instability under the amination conditions prevented isolation of the desired products [1].

Nucleophilic aromatic substitution Amination selectivity Phosphinic acid derivatives

Comparative Antibacterial Potential: Ortho- vs. Meta- vs. Para-Bromo Isomers

The 1953 Doak & Freedman study notes that bis(m‑bromophenyl)phosphinic acid and the corresponding phosphonic acids were 'markedly superior to phosphanilic acid in antibacterial properties' [1]. While the ortho isomer was included in the synthetic effort, its antibacterial evaluation was precluded by its synthetic instability; thus only the meta isomer progressed to meaningful biological assessment. The para isomer was also prepared but described as giving results inferior to the meta compound.

Antibacterial screening Positional isomer SAR Phosphinic acid bioactivity

Coordination Chemistry Precursor Role: Ortho-Bromo as a Ligand Entry Point

The ortho‑bromo substituents of bis(o‑bromophenyl)phosphinic acid serve as handles for further functionalization via metal‑catalyzed cross‑coupling or lithium‑halogen exchange, enabling the synthesis of phosphine ligands. This ortho‑specific reactivity has been exploited in the preparation of phosphinine‑metal complexes (chromium, molybdenum, tungsten) characterized by X‑ray diffraction [1]. While not a direct head‑to‑head comparison, this reactivity profile is distinct from the meta and para isomers, where bromine is positioned distal to the phosphorus center, altering both the steric and electronic outcome of subsequent metalation and coupling reactions.

Coordination chemistry Phosphine ligand precursor Organometallic synthesis

Phosphinic Acid, bis(o-bromophenyl)- (CAS 109817-43-8): Evidence-Anchored Application Scenarios for Procurement


Synthesis of Ortho-Functionalized Arylphosphine Ligands via Cross-Coupling

Research groups synthesizing ortho‑substituted arylphosphine ligands for transition‑metal catalysis should procure the ortho isomer specifically, as its two ortho‑bromine atoms provide the necessary handles for sequential Suzuki, Heck, or lithiation‑phosphination reactions. Substitution with the meta or para isomer would generate ligands with incorrect regiochemistry for the intended catalytic application [1].

Structure–Activity Relationship (SAR) Studies on Arylphosphinic Acid Bioactivity

When investigating the antibacterial or enzyme‑inhibitory SAR of bis(bromophenyl)phosphinic acids, the ortho compound serves as an essential negative control relative to the bioactive meta isomer. Its documented synthetic instability under biological assay conditions must be accounted for in experimental design [1].

Method Development for Alkaline-Stable Phosphinic Acid Intermediates

The ortho isomer’s propensity to undergo hydroxyl‑debromination in alkaline, copper‑containing media makes it a useful model substrate for developing new phosphinic acid synthesis or workup methods that avoid this degradation pathway. Studies citing the original 1953 observation may require the ortho compound as a benchmark [1].

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